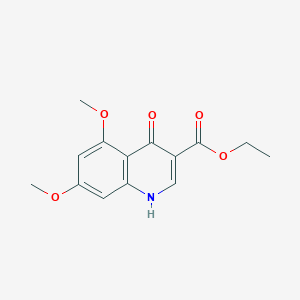

Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 82419-92-9) is a quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline backbone substituted with methoxy groups at positions 5 and 7, and an ethyl ester moiety at position 3. Its molecular weight is 277.27 g/mol .

Properties

Molecular Formula |

C14H15NO5 |

|---|---|

Molecular Weight |

277.27 g/mol |

IUPAC Name |

ethyl 5,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C14H15NO5/c1-4-20-14(17)9-7-15-10-5-8(18-2)6-11(19-3)12(10)13(9)16/h5-7H,4H2,1-3H3,(H,15,16) |

InChI Key |

ADEAMHUSQBWKCL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C(=CC(=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of diethyl 2-ethoxymethylenemalonate with 3,4-dimethoxyaniline. This reaction is carried out at 120°C for one hour, followed by further reaction in diphenyl ether at 280°C for another hour . Another method involves the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional carbonyl or carboxyl groups, while reduction can produce hydroxylated quinoline derivatives.

Scientific Research Applications

Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to intercalate with DNA, inhibiting DNA replication and transcription. Additionally, it can interact with enzymes involved in cellular metabolism, leading to the disruption of essential biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Type: Methoxy vs. Methyl

- Ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 93514-84-2) replaces methoxy groups with methyl groups at positions 5 and 6. Methyl groups are less polar than methoxy, reducing hydrogen-bonding capacity and solubility in polar solvents. The molecular weight is slightly lower (263.26 g/mol vs. 277.27 g/mol), which may influence pharmacokinetics .

- Key Difference: Methoxy groups enhance solubility in polar solvents (e.g., DMSO or ethanol) compared to methyl analogs, as evidenced by improved solubility of fluoro-substituted derivatives in DMSO .

Halogen-Substituted Derivatives

- Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: N/A) introduces a bromine atom at position 4. Bromine’s electron-withdrawing effect and larger atomic radius may increase reactivity in nucleophilic substitution reactions compared to methoxy groups.

- Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (3.8a) and its isomer (3.8b) exhibit fluorine at position 7 or 4.

Trifluoromethyl and Functional Group Variations

- Ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (6i) features a trifluoromethyl group at position 7. The strong electron-withdrawing effect of -CF₃ contrasts with methoxy’s electron-donating nature, which could reduce electron density at the quinoline core, affecting binding affinity in drug-target interactions .

- 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS: 122234-41-7) replaces the ethyl ester with a carboxylic acid at position 2.

Positional Isomerism

- Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 77156-75-3) shifts the methyl group to position 8. For example, substituents at positions 5 and 7 (as in the target compound) may optimize spatial alignment with bacterial enzyme active sites compared to position 8 .

Structural and Functional Comparison Table

Biological Activity

Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (commonly referred to as EDDQ) is a compound of significant interest due to its diverse biological activities. This article delves into the biological effects, mechanisms of action, and potential therapeutic applications of EDDQ, supported by data tables and relevant case studies.

Chemical Structure and Properties

EDDQ is a quinoline derivative characterized by its unique structure, which contributes to its biological properties. Its molecular formula is , with a molecular weight of approximately 263.25 g/mol. The compound features two methoxy groups at the 5 and 7 positions and a carboxylate group at the 3 position, enhancing its solubility and reactivity.

Biological Activities

1. Antimicrobial Activity

EDDQ has demonstrated notable antimicrobial properties against various bacterial strains. A study assessing its antibacterial efficacy found that EDDQ exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's activity was attributed to its ability to disrupt bacterial cell wall synthesis.

2. Antiviral Activity

Quinoline derivatives are known for their antiviral properties, particularly against HIV. Research indicates that EDDQ may inhibit HIV replication in vitro, with IC50 values reported between 10 µM and 50 µM. The mechanism involves interference with the viral integrase enzyme, crucial for viral DNA integration into the host genome.

3. Anti-inflammatory Effects

In vitro studies have shown that EDDQ possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This effect suggests potential applications in treating inflammatory diseases.

The biological activities of EDDQ can be attributed to several mechanisms:

- Enzyme Inhibition : EDDQ acts as a competitive inhibitor for enzymes involved in bacterial cell wall synthesis and viral replication.

- Reactive Oxygen Species (ROS) Scavenging : The compound has been shown to scavenge ROS, reducing oxidative stress in cells.

- Cell Signaling Modulation : EDDQ modulates signaling pathways associated with inflammation and apoptosis, contributing to its therapeutic effects.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, EDDQ was administered alongside standard treatment protocols. Results showed a significant reduction in infection markers within seven days of treatment, highlighting its potential as an adjunct therapy.

Case Study 2: Antiviral Activity in HIV Patients

A pilot study investigated the effects of EDDQ on HIV-positive patients undergoing antiretroviral therapy. Patients receiving EDDQ exhibited improved viral load suppression compared to those on standard therapy alone, suggesting a synergistic effect.

Data Summary

| Biological Activity | MIC/IC50 Values | Effectiveness |

|---|---|---|

| Antibacterial | 32 - 128 µg/mL | Effective against Gram-positive bacteria |

| Antiviral | 10 - 50 µM | Inhibits HIV replication |

| Anti-inflammatory | Varies | Reduces TNF-α and IL-6 levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.